molecular formula C17H12Cl3NO2 B5068402 1,2,3-trichloro-4-(isopropylamino)anthra-9,10-quinone

1,2,3-trichloro-4-(isopropylamino)anthra-9,10-quinone

Cat. No.: B5068402
M. Wt: 368.6 g/mol
InChI Key: CXKIEZXBHZGATB-UHFFFAOYSA-N
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Description

Anthraquinones are a class of naturally occurring phenolic compounds based on the 9,10-anthraquinone skeleton . They are widely used industrially and occur naturally .


Synthesis Analysis

There are several industrial methods to produce 9,10-anthraquinone, including the oxidation of anthracene, the Friedel-Crafts reaction of benzene and phthalic anhydride, and the Diels-Alder reaction of naphthoquinone and butadiene followed by oxidative dehydrogenation .


Molecular Structure Analysis

Anthraquinones have a cyclic structure characterized by a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls and have sufficient conjugation to show color .


Chemical Reactions Analysis

Anthraquinones undergo various reactions. For example, hydrogenation gives dihydroanthraquinone (anthrahydroquinone), and reduction with copper gives anthrone .


Physical And Chemical Properties Analysis

Anthraquinone is a yellow, highly crystalline solid, poorly soluble in water but soluble in hot organic solvents .

Mechanism of Action

Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .

Safety and Hazards

Anthraquinone is considered a possible carcinogen .

Future Directions

The emergence of drug-resistant cancers warrants the development of new anticancer agents. The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years .

Properties

IUPAC Name

1,2,3-trichloro-4-(propan-2-ylamino)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3NO2/c1-7(2)21-15-11-10(12(18)13(19)14(15)20)16(22)8-5-3-4-6-9(8)17(11)23/h3-7,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKIEZXBHZGATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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